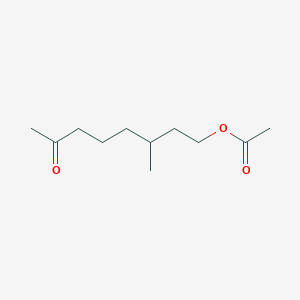
3-Methyl-7-oxooctyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-oxooctyl acetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-7-oxooctyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of an alcohol with an acid in the presence of a catalyst. For this compound, the reaction typically involves 3-methyl-7-oxooctanol and acetic acid, with sulfuric acid acting as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water, which is a byproduct. The final product is then purified through distillation.
化学反応の分析
Types of Reactions
3-Methyl-7-oxooctyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water, resulting in the formation of 3-methyl-7-oxooctanol and acetic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 3-Methyl-7-oxooctanol and acetic acid.
Reduction: 3-Methyl-7-oxooctanol.
Substitution: Depends on the nucleophile used.
科学的研究の応用
3-Methyl-7-oxooctyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and as a solvent for resins and waxes.
作用機序
The mechanism of action of 3-Methyl-7-oxooctyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active alcohol and acid, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Octyl acetate: Similar structure but lacks the methyl and oxo groups.
Ethyl acetate: Smaller ester with different physical properties.
Methyl butyrate: Another ester with a different carbon chain length.
Uniqueness
3-Methyl-7-oxooctyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the methyl and oxo groups influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63539-99-1 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
(3-methyl-7-oxooctyl) acetate |
InChI |
InChI=1S/C11H20O3/c1-9(5-4-6-10(2)12)7-8-14-11(3)13/h9H,4-8H2,1-3H3 |
InChIキー |
MPQXJCFWOBCYSN-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(=O)C)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


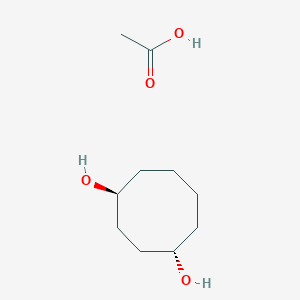
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
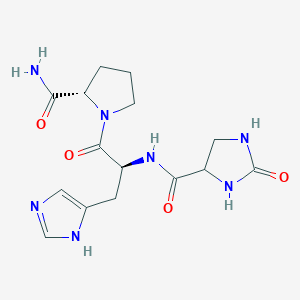
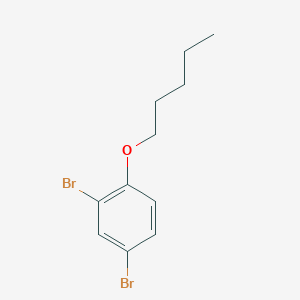
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)

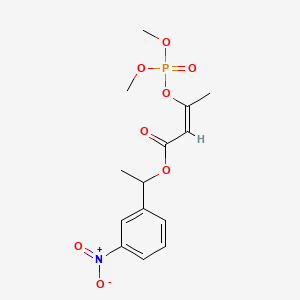
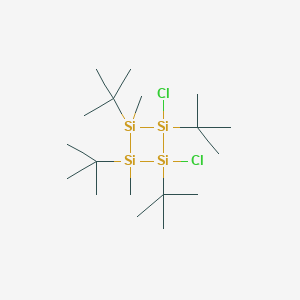
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)
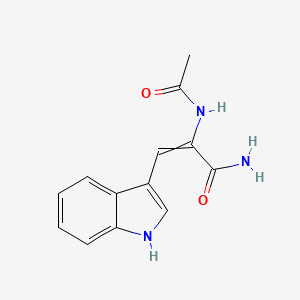
![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)

